molecular formula C11H16N4 B1478582 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine CAS No. 2098080-89-6

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine

Cat. No.: B1478582
CAS No.: 2098080-89-6
M. Wt: 204.27 g/mol
InChI Key: KXDQPXXBTRAERZ-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is a heterocyclic compound that features both a cinnoline and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine typically involves the formation of the cinnoline ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed to construct the cinnoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the cinnoline ring.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can lead to partially or fully reduced cinnoline derivatives.

Scientific Research Applications

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is unique due to the combination of the cinnoline and azetidine rings, which may confer distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-6-15(7-9)11-5-8-3-1-2-4-10(8)13-14-11/h5,9H,1-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDQPXXBTRAERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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